An In-depth Technical Guide to 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride for Researchers and Drug Development Professionals
An authoritative guide for scientists, this document provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride. Through a detailed exploration of its characteristics, this guide serves as an essential resource for researchers in medicinal chemistry and drug discovery.
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The pyridine and piperidine moieties are also privileged structures in medicinal chemistry, appearing in a vast array of approved drugs.[1][2] The convergence of these three structural motifs in 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride presents a compound of significant interest for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[3][4] This technical guide provides a comprehensive analysis of the dihydrochloride salt, the most extensively characterized form of this compound, to facilitate its application in research and development.
Compound Identification and Physicochemical Properties
2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride is a heterocyclic compound that exists as a stable, crystalline solid under standard conditions. The presence of two basic nitrogen atoms, one in the pyridine ring and one in the piperidine ring, allows for the formation of the dihydrochloride salt, which generally enhances aqueous solubility and stability.
| Property | Value | Source(s) |
| Chemical Name | 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride | [5] |
| CAS Number | 2256060-34-9 | [5] |
| Molecular Formula | C₁₀H₁₅Cl₂FN₂ | [5] |
| Molecular Weight | 253.14 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [5] |
| Melting Point | 258 - 261 °C (for the related 2-(piperidin-4-yl)pyridine dihydrochloride) | [6] |
| Solubility | Miscible with water. Soluble in organic solvents like ethanol and dimethyl sulfoxide. | [3][7] |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
dot graph "2-Fluoro-4-(piperidin-4-yl)pyridine_Dihydrochloride" { layout=neato; node [shape=plaintext]; edge [style=invis];
} "Chemical structure of 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride"
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperidine rings. The aromatic protons on the 2-fluoropyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and piperidinyl substituents. The protons on the piperidine ring will resonate in the upfield region (typically δ 1.5-3.5 ppm). The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature of fluorinated organic compounds.[10] The chemical shifts of the pyridine carbons will be in the aromatic region (δ 120-160 ppm), while the piperidine carbons will be in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:
-
N-H stretching: Broad bands in the region of 2400-2800 cm⁻¹ are characteristic of the N-H⁺ stretch in amine hydrochlorides.
-
C-F stretching: A strong absorption band in the region of 1200-1000 cm⁻¹ will be indicative of the C-F bond.
-
Aromatic C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region will correspond to the vibrations of the pyridine ring.
-
C-H stretching: Aliphatic and aromatic C-H stretching vibrations will be observed around 3000 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak for the protonated free base [M+H]⁺ at an m/z corresponding to the molecular weight of the free base (C₁₀H₁₃FN₂), which is 180.11. The fragmentation pattern would likely involve the loss of the piperidine or pyridine ring, providing further structural confirmation.
Synthesis and Chemical Reactivity
The synthesis of 2-Fluoro-4-(piperidin-4-yl)pyridine typically involves a multi-step sequence. A representative synthetic approach is outlined below.
Synthesis of the Free Base
A common strategy for the synthesis of the free base, 2-Fluoro-4-(piperidin-4-yl)pyridine, involves the coupling of a suitable 4-substituted-2-fluoropyridine with a protected piperidine derivative. For instance, a Negishi or Suzuki coupling reaction can be employed to form the C-C bond between the pyridine and piperidine rings. This is typically followed by the reduction of any double bonds in the piperidine ring via hydrogenation, and subsequent deprotection of the nitrogen atom.[11]
Experimental Protocol: Illustrative Synthesis of the N-Boc protected intermediate
-
To a solution of a suitable 4-substituted-2-fluoropyridine (1.0 eq) in an appropriate solvent (e.g., THF, dioxane), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).
-
Add a solution of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-Boc protected tetrahydropyridine intermediate.
-
Dissolve the intermediate in a suitable solvent (e.g., methanol, ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the reduction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the N-Boc protected 2-Fluoro-4-(piperidin-4-yl)pyridine.
Formation of the Dihydrochloride Salt
The dihydrochloride salt is typically prepared by treating a solution of the free base with two equivalents of hydrochloric acid.
Experimental Protocol: Salt Formation
-
Dissolve the purified 2-Fluoro-4-(piperidin-4-yl)pyridine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrochloric acid (2.0 equivalents) in the same or a compatible solvent.
-
Stir the mixture at room temperature to allow for the precipitation of the dihydrochloride salt.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride.
Applications in Research and Drug Discovery
The 2-Fluoro-4-(piperidin-4-yl)pyridine scaffold is a valuable building block in medicinal chemistry, particularly for the development of agents targeting the central nervous system. The fluorinated pyridine moiety can enhance metabolic stability and binding affinity, while the piperidine group provides a key interaction point and can be further functionalized.
Derivatives of this scaffold have been investigated for a range of biological activities, including:
-
CNS Disorders: The ability of the piperidine and fluoropyridine motifs to interact with various receptors and transporters in the brain makes this scaffold a promising starting point for the development of treatments for neurological and psychiatric conditions.[3]
-
Enzyme Inhibition: The structural features of this compound make it a candidate for the design of inhibitors for various enzymes implicated in disease.
-
Receptor Modulation: As a versatile scaffold, it can be elaborated to generate ligands with high affinity and selectivity for specific G-protein coupled receptors (GPCRs) and ion channels.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine and a piperidine ring offers a compelling starting point for the design of novel therapeutic agents with potentially enhanced pharmacological properties. This technical guide provides a foundational understanding of its physicochemical properties, synthesis, and potential applications, empowering researchers to leverage this promising scaffold in their quest for new medicines.
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